molecular formula C13H15NO3 B13907825 6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one

6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one

Cat. No.: B13907825
M. Wt: 233.26 g/mol
InChI Key: OFTCDZWONRFBSP-UHFFFAOYSA-N
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Description

Spiro[2H-1-benzopyran-2,4’-piperidin]-4(3H)-one, 6-hydroxy- is a complex organic compound known for its unique structural features and versatile applications. This compound belongs to the class of spiropyrans, which are characterized by their ability to undergo reversible photoisomerization. The presence of the spiro linkage between the benzopyran and piperidinone moieties imparts significant stability and distinct chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2H-1-benzopyran-2,4’-piperidin]-4(3H)-one, 6-hydroxy- typically involves a multi-step process. One common method includes the condensation of a suitable benzopyran derivative with a piperidinone precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent choice play crucial roles in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of continuous flow reactors can also be explored to enhance the scalability and reduce the production time.

Chemical Reactions Analysis

Types of Reactions

Spiro[2H-1-benzopyran-2,4’-piperidin]-4(3H)-one, 6-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Spiro[2H-1-benzopyran-2,4’-piperidin]-4(3H)-one, 6-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a photochromic material in the development of optical sensors and switches.

    Biology: Explored for its potential in biological imaging and as a molecular probe.

    Medicine: Investigated for its therapeutic properties, including potential use in drug delivery systems.

    Industry: Utilized in the production of smart materials and coatings that respond to light stimuli.

Mechanism of Action

The mechanism of action of Spiro[2H-1-benzopyran-2,4’-piperidin]-4(3H)-one, 6-hydroxy- involves photoisomerization, where the compound undergoes a reversible transformation between two isomeric forms upon exposure to light. This process is facilitated by the spiro linkage, which allows for the efficient conversion between the closed spiropyran form and the open merocyanine form. The molecular targets and pathways involved in this mechanism are primarily related to the interaction of the compound with light and its subsequent structural changes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2H-1-benzopyran-2,2’-indoline]: Another spiropyran derivative with similar photochromic properties.

    Spiro[2H-1-benzopyran-2,2’-quinoline]: Known for its use in optical applications.

    Spiro[2H-1-benzopyran-2,2’-benzothiazole]: Exhibits unique electronic properties.

Uniqueness

Spiro[2H-1-benzopyran-2,4’-piperidin]-4(3H)-one, 6-hydroxy- stands out due to its specific structural configuration, which imparts enhanced stability and distinct reactivity compared to other spiropyran derivatives. Its ability to undergo efficient photoisomerization makes it particularly valuable in applications requiring precise control over molecular transformations.

Properties

IUPAC Name

6-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-14-6-4-13/h1-2,7,14-15H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTCDZWONRFBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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